Cas no 484022-70-0 (8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide)

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- STL145868
- CS-0361154
- 484022-70-0
- AKOS005715025
- 8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- BS-10214
- 8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxochromene-3-carboxamide
- 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Oprea1_869031
- F5791-1645
- starbld0008149
-
- Inchi: 1S/C15H12N2O4S/c1-8-7-22-15(16-8)17-13(18)10-6-9-4-3-5-11(20-2)12(9)21-14(10)19/h3-7H,1-2H3,(H,16,17,18)
- InChI Key: POIRUCDDEKPQOY-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1NC(C1C(=O)OC2C(=CC=CC=2C=1)OC)=O
Computed Properties
- Exact Mass: 316.05177804g/mol
- Monoisotopic Mass: 316.05177804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 106Ų
8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431824-1g |
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
484022-70-0 | 98% | 1g |
¥6258.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431824-100mg |
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
484022-70-0 | 98% | 100mg |
¥2156.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431824-10g |
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
484022-70-0 | 98% | 10g |
¥17512.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431824-5g |
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
484022-70-0 | 98% | 5g |
¥10626.00 | 2024-05-12 |
8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Comprehensive Overview of 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 484022-70-0)
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 484022-70-0, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of coumarin derivatives, which are widely studied for their diverse biological activities. The presence of a methoxy group at the 8-position and a 4-methylthiazole moiety attached via a carboxamide linkage contributes to its unique chemical and pharmacological properties. Researchers are particularly interested in its potential applications as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in drug discovery targeting chronic diseases and cancer therapeutics.
The structural complexity of 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide makes it a subject of interest in medicinal chemistry. Its chromene core is known for its fluorescent properties, which are exploited in bioimaging and molecular probes. Recent studies have explored its role in modulating cell signaling pathways, particularly those involving protein kinases, which are critical in cancer research and neurodegenerative diseases. This aligns with the growing demand for targeted therapies and precision medicine, topics frequently searched in academic and medical databases.
From a synthetic perspective, the compound's carboxamide linkage and thiazole ring enhance its stability and bioavailability, making it a promising candidate for drug development. The methoxy group further influences its lipophilicity and metabolic stability, key factors in pharmacokinetics. These attributes are often discussed in forums and publications focusing on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a hot topic in pharmaceutical sciences.
In addition to its therapeutic potential, 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is also investigated for its antioxidant and antimicrobial properties. The rise of antibiotic resistance has spurred interest in novel compounds with broad-spectrum activity, and this molecule's heterocyclic framework positions it as a viable candidate. Such applications resonate with global health concerns, frequently searched under terms like "new antimicrobial agents" or "alternative antibiotics."
The compound's CAS No. 484022-70-0 is often referenced in patent literature and academic journals, highlighting its commercial and scientific relevance. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization, which are topics of interest for organic chemists and process engineers. Discussions around green chemistry and sustainable synthesis methods further elevate its profile in contemporary research.
Given the increasing focus on personalized medicine and biomarker discovery, 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide may also find applications in diagnostics. Its fluorescence emission properties could be harnessed for early disease detection, a trending area in biomedical engineering. This aligns with frequent searches for "non-invasive diagnostic tools" and "fluorescence-based sensors."
In summary, 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 484022-70-0) represents a multifaceted compound with significant potential in drug discovery, bioimaging, and antimicrobial research. Its structural features and biological activities make it a valuable subject for ongoing and future studies, addressing some of the most pressing challenges in modern healthcare and biotechnology.
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